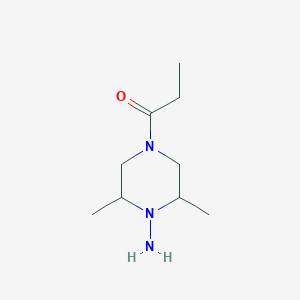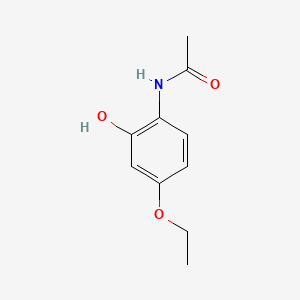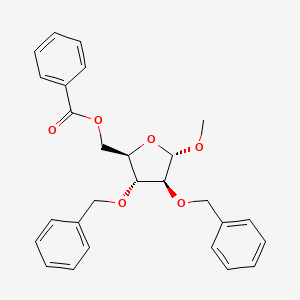
Sulfide, octyl propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, octyl propyl: is an organic compound with the molecular formula C11H24S . It belongs to the class of organosulfur compounds known as sulfides or thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Thiols: One common method for preparing sulfides involves the alkylation of thiols.
Reaction of Sodium Sulfide with Alkyl Halides: Another method involves the reaction of sodium sulfide with octyl and propyl halides.
Industrial Production Methods: Industrial production of sulfides often involves large-scale alkylation reactions using thiols and alkyl halides. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Sulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Sulfides can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Antioxidants: Sulfides are studied for their antioxidant properties, which can help in reducing oxidative stress in biological systems.
Drug Development: They are explored as potential drug candidates due to their ability to interact with biological molecules.
Industry:
Wirkmechanismus
The mechanism of action of sulfide, octyl propyl, involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress . In chemical reactions, the sulfur atom in the sulfide can participate in nucleophilic attacks, facilitating various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl Sulfide: A simple sulfide with two methyl groups.
Diethyl Sulfide: Contains two ethyl groups.
Methyl Phenyl Sulfide: Contains a methyl and a phenyl group.
Comparison:
Eigenschaften
CAS-Nummer |
3698-93-9 |
|---|---|
Molekularformel |
C11H24S |
Molekulargewicht |
188.38 g/mol |
IUPAC-Name |
1-propylsulfanyloctane |
InChI |
InChI=1S/C11H24S/c1-3-5-6-7-8-9-11-12-10-4-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
GPJXDRJGQAKGLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)

![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)
![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
